molecular formula C10H12N2O4 B3038980 Ethyl p-nitrobenzyl carbonate CAS No. 943409-69-6

Ethyl p-nitrobenzyl carbonate

Cat. No.: B3038980
CAS No.: 943409-69-6
M. Wt: 224.21 g/mol
InChI Key: NSBVDAMBDUXZAS-UHFFFAOYSA-N
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Description

Ethyl p-nitrobenzyl carbonate is an organic compound with the molecular formula C10H12N2O4. It is a useful compound in various research fields, particularly in life sciences . The compound contains a nitro group attached to a benzyl ring, which is further connected to an ethyl carbonate group . This structure imparts unique chemical properties to the compound, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl p-nitrobenzyl carbonate can be synthesized through the Steglich esterification method, which involves the reaction of p-nitrobenzyl alcohol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is typically carried out under mild conditions, with the use of a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl p-nitrobenzyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce p-nitrobenzyl alcohol and ethyl carbonate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl carbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

    Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Hydrolysis: p-Nitrobenzyl alcohol and ethyl carbonate.

    Reduction: Ethyl p-aminobenzyl carbonate.

    Substitution: Various substituted benzyl carbonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl p-nitrobenzyl carbonate involves the cleavage of the carbonate group under specific conditions, leading to the release of the active moiety. In the case of self-immolative systems, the nitro group acts as an electron-withdrawing group, facilitating the cleavage of the carbonate bond upon exposure to a trigger . This process releases the active drug or probe, which can then exert its effects on the target molecules or pathways.

Comparison with Similar Compounds

Ethyl p-nitrobenzyl carbonate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Benzyl p-nitrobenzyl carbonate: Contains a benzyl group instead of an ethyl group.

    p-Nitrobenzyl chloroformate: Contains a chloroformate group instead of a carbonate group.

Uniqueness: this compound is unique due to its specific combination of a nitrobenzyl group and an ethyl carbonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring controlled release of active compounds .

Properties

IUPAC Name

(4-nitrophenyl)methyl N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-11-10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBVDAMBDUXZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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